molecular formula C9H13NO B13898270 4-(Furan-3-yl)-2-methylpyrrolidine

4-(Furan-3-yl)-2-methylpyrrolidine

Cat. No.: B13898270
M. Wt: 151.21 g/mol
InChI Key: BWMAVMFSKHXDLU-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-2-methylpyrrolidine is a heterocyclic organic compound that features a furan ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)-2-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan derivatives with suitable amines can lead to the formation of the desired pyrrolidine ring . Another method involves the use of sulfur ylides and alkynes to construct the furan motif, followed by further functionalization to introduce the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)-2-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include oxygenated furan derivatives, reduced pyrrolidine compounds, and substituted furan and pyrrolidine derivatives .

Scientific Research Applications

4-(Furan-3-yl)-2-methylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Furan-3-yl)-2-methylpyrrolidine include other furan and pyrrolidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(furan-3-yl)-2-methylpyrrolidine

InChI

InChI=1S/C9H13NO/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

BWMAVMFSKHXDLU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C2=COC=C2

Origin of Product

United States

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